molecular formula C20H24N2O6S B11124045 N-(3-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

N-(3-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B11124045
M. Wt: 420.5 g/mol
InChI Key: RJNBEVMYUIGZNH-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a morpholine-4-sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the phenoxyacetamide moiety: This can be achieved by reacting 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with 3-methoxyaniline: The phenoxyacetamide intermediate is then reacted with 3-methoxyaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, solubility, and biological activity.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O6S/c1-15-12-18(29(24,25)22-8-10-27-11-9-22)6-7-19(15)28-14-20(23)21-16-4-3-5-17(13-16)26-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23)

InChI Key

RJNBEVMYUIGZNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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